{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol
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Overview
Description
{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol: is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction involving a suitable alcohol and a leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrimidine or piperidine rings to modify their electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under aprotic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine or piperidine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique properties may allow it to modulate specific biological pathways, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of {1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The piperidine ring can interact with various receptors, influencing signal transduction pathways. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amine: Similar structure with an amine group instead of methanol.
[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetate: Similar structure with an acetate group instead of methanol.
Uniqueness
The uniqueness of {1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol lies in its combination of structural features The trifluoromethyl group imparts stability and lipophilicity, the piperidine ring provides conformational flexibility, and the methanol group allows for hydrogen bonding interactions
Properties
IUPAC Name |
[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-5-10(16-7-15-9)17-3-1-8(6-18)2-4-17/h5,7-8,18H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFNVKRXXLCISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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